(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a triazole ring, a phenyl group, and a styrylsulfonyl-substituted pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring. The phenyl group and the styrylsulfonyl-substituted pyrrolidine moiety are introduced through subsequent functionalization steps.
Cycloaddition Reaction: The initial step involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring.
Functionalization: The phenyl group can be introduced via a Suzuki coupling reaction, while the styrylsulfonyl group can be added through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and styrylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-3-one: Another lactam with potential pharmaceutical applications.
1,2,3-Triazole Derivatives: Compounds with a triazole ring that exhibit a wide range of biological activities.
Uniqueness
(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the styrylsulfonyl group, in particular, could enhance its reactivity and potential for functionalization compared to other similar compounds.
Properties
IUPAC Name |
4-phenyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,12,14,16,19H,11,13,15H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFINPLKXVBSRI-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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